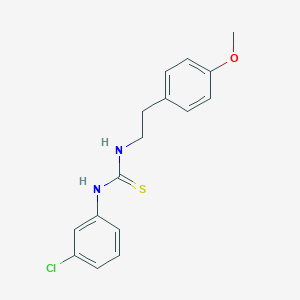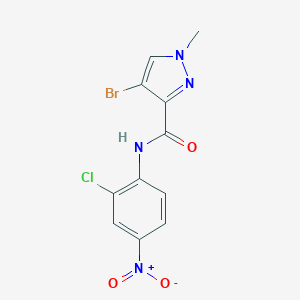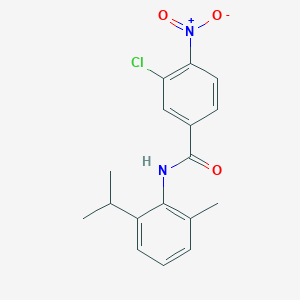
N-(3-CHLOROPHENYL)-N'-(4-METHOXYPHENETHYL)THIOUREA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-N’-[2-(4-methoxyphenyl)ethyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound features a thiourea group bonded to a 3-chlorophenyl and a 2-(4-methoxyphenyl)ethyl group, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-[2-(4-methoxyphenyl)ethyl]thiourea typically involves the reaction of 3-chloroaniline with 2-(4-methoxyphenyl)ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: The thiourea group can undergo oxidation to form sulfonyl derivatives.
Reduction: Reduction of the compound can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
科学研究应用
Chemistry: As a reagent in organic synthesis.
Biology: As a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals.
作用机制
The mechanism of action of N-(3-chlorophenyl)-N’-[2-(4-methoxyphenyl)ethyl]thiourea would depend on its specific application. In biological systems, it may act by inhibiting enzyme activity through binding to the active site or by interacting with specific molecular targets. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
- N-phenyl-N’-[2-(4-methoxyphenyl)ethyl]thiourea
- N-(3-chlorophenyl)-N’-phenylthiourea
Comparison
N-(3-chlorophenyl)-N’-[2-(4-methoxyphenyl)ethyl]thiourea is unique due to the presence of both a 3-chlorophenyl and a 2-(4-methoxyphenyl)ethyl group. This combination imparts distinct chemical and physical properties compared to other thioureas, such as altered reactivity and potential biological activity.
属性
分子式 |
C16H17ClN2OS |
|---|---|
分子量 |
320.8g/mol |
IUPAC 名称 |
1-(3-chlorophenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea |
InChI |
InChI=1S/C16H17ClN2OS/c1-20-15-7-5-12(6-8-15)9-10-18-16(21)19-14-4-2-3-13(17)11-14/h2-8,11H,9-10H2,1H3,(H2,18,19,21) |
InChI 键 |
OUVSSTCOCDUEKK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCNC(=S)NC2=CC(=CC=C2)Cl |
规范 SMILES |
COC1=CC=C(C=C1)CCNC(=S)NC2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-ETHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENYL ACETATE](/img/structure/B449436.png)
![2-({[(2-iodobenzoyl)amino]carbothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B449437.png)
![4-chloro-N-{3-[N-(3-methylbenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B449439.png)
![2,3,4,5,6-pentafluoro-N-[2-[(2,3,4,5,6-pentafluorobenzoyl)amino]ethyl]benzamide](/img/structure/B449441.png)
![4-(2,4-dichlorophenoxy)-N'-[1-(2-thienyl)ethylidene]butanohydrazide](/img/structure/B449443.png)

![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B449445.png)
![N-(2,5-dimethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea](/img/structure/B449448.png)

![2-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxyphenyl}-4,6-dinitro-1H-indole](/img/structure/B449452.png)

![2-[2-(5-{2-Nitrophenyl}-2-furyl)vinyl]-8-quinolinol](/img/structure/B449455.png)
![N-[4-(N-{4-nitrobenzoyl}ethanehydrazonoyl)phenyl]-2-thiophenecarboxamide](/img/structure/B449457.png)
